molecular formula C24H29N3O2 B6102999 4-Benzyl-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]piperazin-2-one

4-Benzyl-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]piperazin-2-one

Cat. No.: B6102999
M. Wt: 391.5 g/mol
InChI Key: QRTGJJASECSDGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]piperazin-2-one is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a piperazine ring substituted with benzyl and phenylpiperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]piperazin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Benzyl-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]piperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzyl-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]piperazin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Benzyl-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]piperazin-2-one: shares similarities with other piperazine derivatives, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

4-benzyl-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c28-23(26-14-11-21(12-15-26)20-9-5-2-6-10-20)17-22-24(29)25-13-16-27(22)18-19-7-3-1-4-8-19/h1-10,21-22H,11-18H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTGJJASECSDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C(=O)CC3C(=O)NCCN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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